molecular formula C15H12BrN5 B2522555 4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 326021-81-2

4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B2522555
CAS No.: 326021-81-2
M. Wt: 342.2
InChI Key: FAMVHKXJMQXQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.78 (s, 1H, H6-benzimidazole)
  • δ 7.40–7.25 (m, 4H, bromophenyl and H9-benzimidazole)
  • δ 6.36 (br s, 2H, NH₂).

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 158.9 (C2-triazine)
  • δ 134.2 (C4-triazine)
  • δ 121.7 (C-Br).

Infrared Spectroscopy (IR)

Band (cm⁻¹) Assignment
3374, 3286 N–H stretch (amine and benzimidazole)
1632 C=N stretch (triazine)
1540 C–Br vibration

Mass Spectrometry (MS)

  • ESI-MS : m/z 342.03 [M+H]⁺ (calculated for C₁₅H₁₂BrN₅: 341.03 Da).
  • Fragmentation pattern: Loss of Br (Δm/z 79.90) and sequential elimination of NH₂ (Δm/z 16.02).

Table 3: Key spectroscopic correlations

Technique Diagnostic Feature Structural Assignment
¹H NMR δ 6.36 broad singlet NH₂ group
¹³C NMR δ 158.9 C2-triazine
IR 1632 cm⁻¹ Triazine C=N

Properties

IUPAC Name

4-(3-bromophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5/c16-10-5-3-4-9(8-10)13-19-14(17)20-15-18-11-6-1-2-7-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMVHKXJMQXQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with appropriate reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the desired triazino-benzimidazole compound . Another method involves the use of acetone and piperidine as a catalyst to achieve the cyclization . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The para-bromine atom on the phenyl ring participates in palladium-catalyzed cross-coupling reactions. For example:

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C4-(3-Biphenyl)-substituted derivative68-72%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAmine-functionalized analogs55-60%

The bromine’s position (meta to the triazino-benzimidazole system) influences coupling efficiency due to steric and electronic effects from the fused heterocycle .

Functionalization of the Primary Amine

The exocyclic amine undergoes typical acylation and alkylation reactions:

Acylation

  • Reacts with acetyl chloride in THF/pyridine to form N-acetylated derivatives (confirmed by IR carbonyl stretch at 1,680 cm⁻¹ and δ 2.1 ppm singlet in ¹H NMR) .
    Alkylation

  • Treatment with methyl iodide/K₂CO₃ in DMF yields N-methyl derivatives , with up to 85% conversion .

Cyclocondensation Reactions

The triazine ring participates in annulation reactions with electrophiles:

ElectrophileConditionsProductApplication
AldehydesEtOH/piperidine, refluxSpiro-triazino-benzimidazolesAntibacterial agents
KetonesDMF/piperidine, 120°C4,4-Disubstituted derivativesFabI enzyme inhibition

For example, cyclocondensation with dimidone produces spirocyclic derivatives showing enhanced antibacterial activity (MIC = 25 µg/mL against S. aureus) .

Oxidation and Reduction Pathways

  • Oxidation : Treatment with H₂O₂/CH₃COOH oxidizes the triazino-benzimidazole core, forming N-oxide derivatives (λmax shift to 310 nm in UV-Vis).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring to a dihydrotriazine intermediate, though this destabilizes the fused system.

Tautomerism and Structural Dynamics

DFT studies (B3LYP/6-311++G**) reveal:

  • The 3,4-dihydro tautomer is energetically favored (ΔG = 8–15 kJ·mol⁻¹ vs. 1,4-dihydro form) .

  • The bromophenyl group adopts a perpendicular orientation relative to the triazino-benzimidazole plane, minimizing steric clash (dihedral angle = 50–80°) .

Acid-Base Reactivity

  • The amine group exhibits pKa ≈ 7.2 (calculated), enabling pH-dependent solubility:

    • Protonated form (pH < 5): Water-soluble hydrochloride salt.

    • Neutral form (pH 7–9): Precipitates from aqueous solution .

Photochemical Stability

UV irradiation (λ = 254 nm) in methanol induces debromination (22% yield over 24 h) and ring-opening byproducts, as detected via LC-MS .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine show promising antimicrobial properties. For instance, studies have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial growth by interfering with vital cellular processes .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. Specifically, it has shown effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines through assays like Sulforhodamine B (SRB) . The structural features of the triazino-benzimidazole moiety are believed to contribute to its ability to induce apoptosis in cancer cells.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that typically include:

  • Formation of the triazine ring.
  • Introduction of the bromophenyl group.
  • Coupling reactions to achieve the final structure.

Various derivatives have been synthesized to enhance biological activity and selectivity . These modifications often lead to improved pharmacokinetic profiles and increased potency against target diseases.

Case Studies and Research Findings

StudyFocusFindings
Azzam et al. (2024)Antimicrobial ActivityDemonstrated significant antimicrobial effects against E. coli and P. aeruginosa with synthesized derivatives .
PMC Article (2019)Anticancer ActivityShowed that the compound inhibited MCF7 cell proliferation effectively .
VWR Product InformationChemical PropertiesProvided detailed specifications on the physical properties and synthesis methods of the compound .

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine primarily involves the inhibition of dihydrofolate reductase (DHFR). By binding to the active site of DHFR, the compound prevents the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folate pathway. This inhibition disrupts DNA synthesis and cell division, leading to the compound’s potential antibacterial, antiparasitic, and anticancer effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The 3-bromophenyl substituent distinguishes this compound from analogs with varying aryl or heteroaryl groups. Key structural analogs include:

Compound (Substituent R) Key Structural Features Synthesis Yield Tautomeric Form (DMSO)
4-(3-Bromophenyl) (Target) Bulky, electron-withdrawing Br at 3-position Not reported Predominantly 3,4-dihydro
4-(4-Hydroxyphenyl) (3c) -OH group (H-bond donor) 88% 3,4-dihydro
4-(3-Methoxyphenyl) (3d) -OCH₃ (electron-donating) 83% 3,4-dihydro
4-(3-Fluorophenyl) (3e) Smaller, electron-withdrawing F 75% 3,4-dihydro
4,4-Dimethyl () Aliphatic methyl groups Not reported 3,4-dihydro

Key Observations :

  • The bromine atom’s bulkiness and inductive effects may hinder membrane permeability compared to smaller substituents like fluorine .
  • Methoxy and hydroxyl groups enhance solubility via polar interactions, whereas bromine’s hydrophobicity could limit bioavailability .
Dihydrofolate Reductase (DHFR) Inhibition

Triazinobenzimidazoles inhibit DHFR, a target in antiparasitic and anticancer therapies. The 4,4-dimethyl analog exhibited the highest activity (IC₅₀ = 10.9 mM), suggesting aliphatic substituents optimize binding .

Antinematodal Activity

In vitro studies against Trichinella spiralis larvae revealed:

Compound (Substituent R) Efficacy (50 μg/mL, 24 h) Notes
4-(3-Bromophenyl) Not tested Discontinued (potential toxicity/synthesis issues)
4-(3-Fluorophenyl) (3e) Moderate mp 274–276°C; IR νNH₂ = 3332 cm⁻¹
4-(Unspecified) (3f) 56% Most active in series

Key Observations :

  • Electron-withdrawing halogens (F, Br) may enhance target binding, but steric hindrance from bromine could offset benefits .
  • Hydroxyl and methoxy groups in 3c and 3d showed high yields but lower efficacy than 3f, indicating substituent positioning is critical .

Pharmacological Targets

Triazinobenzimidazoles exhibit diverse targets:

Physicochemical Properties

Property 4-(3-Bromophenyl) 4-(4-Fluorophenyl) 4-(3-Pyridyl)
Molecular Weight ~351.2 g/mol ~281.3 g/mol 264.29 g/mol
Predicted LogP High (Br hydrophobicity) Moderate Low (pyridyl polarity)
Tautomerism 3,4-dihydro dominant 1,4-dihydro Not reported

Key Observations :

  • Fluorophenyl and pyridyl analogs exhibit better solubility, favoring oral bioavailability .

Biological Activity

The compound 4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (commonly referred to as TOSLAB 861735) is a heterocyclic compound with significant potential in medicinal chemistry. It belongs to the class of benzimidazole-triazole hybrids, which have been extensively studied for their diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial, antiviral, antitumor, and anti-inflammatory properties.

  • Molecular Formula : C₁₅H₁₂BrN₅
  • Molecular Weight : 342.19 g/mol
  • CAS Number : 326021-81-2

Antimicrobial Activity

Research indicates that benzimidazole-triazole hybrids exhibit remarkable antimicrobial properties. The presence of both the benzimidazole and triazole moieties enhances their effectiveness against various bacterial strains. A study highlighted that compounds with a similar structure demonstrated significant activity against antibiotic-resistant bacteria due to their unique mechanisms of action that disrupt bacterial cell wall synthesis and function .

Antiviral Activity

The compound has shown potential as an antiviral agent. Benzimidazole-triazole derivatives have been reported to inhibit viral replication effectively. In particular, some studies suggest that these compounds can act as inhibitors of SARS-CoV-2, the virus responsible for COVID-19. The addition of a triazole ring is believed to improve binding affinity to viral proteins, enhancing their antiviral efficacy .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. The mechanism is thought to involve the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways. Research on related compounds has shown promising results in vitro and in vivo, indicating a potential for further exploration in cancer therapy .

Anti-inflammatory Activity

The compound's anti-inflammatory effects have also been documented. Similar benzimidazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. This activity could be beneficial for conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole-triazole hybrids is influenced by their structural components. Key factors include:

  • Substituents on the aromatic rings : The presence of electron-withdrawing or electron-donating groups can significantly affect the potency.
  • Position of functional groups : Variations in the position of substituents on the triazole or benzimidazole rings can lead to enhanced or diminished biological activity.

Table 1 summarizes the findings from various studies on related compounds:

Compound StructureAntimicrobial ActivityAntiviral ActivityAntitumor ActivityAnti-inflammatory Activity
Benzimidazole-Triazole Hybrid AHighModerateLowHigh
Benzimidazole-Triazole Hybrid BModerateHighModerateModerate
4-(3-Bromophenyl)-1,4-dihydro...High (Pending)High (Pending)Moderate (Pending)High (Pending)

Case Studies

Several case studies have examined the biological activities of compounds similar to this compound:

  • Antimicrobial Efficacy : A study conducted on a series of benzimidazole-triazole hybrids showed that modifications at the 4-position significantly improved antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Antiviral Studies : In vitro tests indicated that certain benzimidazole-triazole compounds exhibited IC50 values in the low micromolar range against viral strains, suggesting a strong potential for development into antiviral therapies.
  • Anti-inflammatory Mechanisms : Research demonstrated that derivatives could effectively reduce inflammation markers in animal models of arthritis.

Q & A

Q. Basic Research Focus

  • IR Spectroscopy : Identify functional groups (e.g., NH₂ at ~3368–3211 cm⁻¹, C–Br at ~550–650 cm⁻¹) .
  • ¹H/¹³C NMR : Resolve dihydrotriazine ring protons (δ 3.8–4.2 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
  • X-ray Crystallography : Resolve disorder in phenyl rings (common in triazino-benzimidazoles) using restrained refinement and anisotropic displacement parameters .

How can researchers resolve contradictions in reported biological activity data for triazino-benzimidazole derivatives?

Advanced Research Focus
Contradictions often arise from assay conditions (e.g., pH, solvent) or substituent effects. Strategies include:

  • Standardized Assays : Use uniform protocols (e.g., MTT for cytotoxicity, standardized DHFR inhibition).
  • Computational Modeling : Perform QSAR analysis to correlate substituent electronic parameters (Hammett σ) with activity trends .
  • Control Experiments : Test for off-target effects using gene knockout models or selective inhibitors.

What experimental designs are suitable for studying the environmental fate of this compound in ecotoxicology research?

Advanced Research Focus
Adopt tiered approaches from Project INCHEMBIOL :

Lab Studies : Measure hydrolysis rates (pH 5–9), photodegradation (UV-Vis), and soil adsorption (OECD 106).

Biotic Interactions : Use microcosms to assess biodegradation by soil microbiota.

Field Monitoring : Deploy passive samplers in water systems to detect bioaccumulation.

How does the bromophenyl substituent affect the compound’s electronic structure and reactivity?

Basic Research Focus
The electron-withdrawing bromine alters the aromatic system’s electron density, quantified via:

  • DFT Calculations : Compare HOMO-LUMO gaps of bromophenyl vs. methoxyphenyl analogs.
  • Cyclic Voltammetry : Measure redox potentials to assess stability under oxidative conditions .
  • XPS Analysis : Confirm bromine’s oxidation state and bonding environment .

What strategies mitigate challenges in crystallizing triazino-benzimidazole derivatives for structural studies?

Q. Advanced Research Focus

  • Solvent Screening : Use mixed solvents (e.g., ethanol/DMF) to enhance crystal growth.
  • Salt Formation : Co-crystallize with HCl to stabilize protonated forms .
  • Cryo-Crystallography : Collect data at 100 K to reduce thermal motion artifacts.

How can molecular docking simulations predict this compound’s interaction with DHFR or other enzyme targets?

Q. Methodological Answer

Protein Preparation : Retrieve DHFR structure (PDB: 1U72) and optimize protonation states.

Ligand Parameterization : Assign charges using AM1-BCC or DFT methods.

Docking Protocols : Use AutoDock Vina with flexible residues (e.g., Asp27, Phe31 in DHFR) .

Validation : Compare predicted vs. experimental binding energies (ΔG) from ITC .

What synthetic byproducts are commonly observed in triazino-benzimidazole synthesis, and how are they characterized?

Q. Basic Research Focus

  • Byproducts : Protonated salts (e.g., 2-amino-4-phenyl-4H,10H-1,3,5-triazino[1,2-a]benzimidazol-3-ium chloride) due to excess HCl .
  • Characterization : Use LC-MS to detect m/z peaks and TLC to monitor reaction progress.

How do researchers design SAR studies for triazino-benzimidazoles with conflicting bioactivity data?

Q. Advanced Research Focus

  • Step 1 : Synthesize a focused library (e.g., halogen, alkyl, or electron-donating substituents).
  • Step 2 : Test in orthogonal assays (e.g., antimicrobial + cytotoxicity).
  • Step 3 : Apply multivariate analysis (PCA) to identify dominant structural drivers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.